CCK antagonist 1

Cholecystokinin Receptor GPCR Pharmacology Receptor Subtype Selectivity

CCK antagonist 1 (CAS 742116-45-6) is a structurally distinct, non-benzodiazepine dual CCK1/CCK2 antagonist (IC50: 1.1 μM and 4 μM). Unlike subtype-selective agents (e.g., devazepide, L-365,260), this pyrazolone-indole core compound enables simultaneous pathway blockade at micromolar concentrations, simplifying experimental design and dose-response interpretation in pancreatic cancer and CNS behavioral research. Its calibrated micromolar potency fills a critical gap between ultra-potent selective antagonists and weak non-selective agents, making it an essential reference standard for assay validation and SAR campaigns. Purchase with confidence—our product is verified by HPLC and NMR, and ships under temperature-controlled conditions to preserve stability.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
Cat. No. B10816706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCK antagonist 1
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C22H22N4O2/c1-15-21(22(28)26(25(15)2)17-8-4-3-5-9-17)24-20(27)13-12-16-14-23-19-11-7-6-10-18(16)19/h3-11,14,23H,12-13H2,1-2H3,(H,24,27)
InChIKeyRNBKBGYUBUTRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCK Antagonist 1 (WAY-620645, Compound 3d) – Dual CCK1/CCK2 Antagonist for Cancer and CNS Research Procurement


CCK antagonist 1 (CAS 742116-45-6, also designated WAY-620645 or compound 3d) is a synthetic small-molecule dual antagonist of cholecystokinin receptors CCK1 (CCK-A) and CCK2 (CCK-B), with reported IC50 values of 1.1 μM and 4 μM, respectively . The compound is structurally distinct from the benzodiazepine-based CCK antagonists that dominate the literature, featuring a pyrazolone-indole core (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide). It is commercially available as a high-purity research reagent (≥99.96% by HPLC) for oncology and neuroscience investigations .

Why CCK Antagonist 1 Procurement Cannot Be Replaced by Other CCK Receptor Antagonists


CCK receptor antagonists exhibit profound divergence in receptor subtype selectivity, potency, and chemical scaffold, making generic substitution scientifically unsound. CCK1 and CCK2 receptors govern distinct physiological and pathological processes; selective antagonists such as devazepide (CCK1-selective, Ki 0.3 nM) and L-365,260 (CCK2-selective, IC50 2 nM) produce divergent, sometimes opposing, biological outcomes in identical experimental systems . CCK antagonist 1 provides a dual antagonism profile with micromolar potency, occupying a unique niche between sub-nanomolar selective antagonists and millimolar non-selective agents like proglumide (IC50 ~0.8–6.5 mM) [1]. Substituting a dual antagonist with a selective agent fundamentally alters CCK pathway interrogation and may yield erroneous functional interpretations.

CCK Antagonist 1 Quantitative Differentiation Evidence: Comparator-Based Procurement Rationale


Dual CCK1/CCK2 Antagonism Profile Distinguishes CCK Antagonist 1 from Subtype-Selective Inhibitors

CCK antagonist 1 exhibits a balanced dual antagonism profile with IC50 values of 1.1 μM at CCK1 and 4 μM at CCK2 . In contrast, the widely used CCK1-selective antagonist devazepide (L-364,718) shows sub-nanomolar affinity for CCK1 (IC50 81 pM in rat pancreas, Ki 0.3 nM) but >1000-fold selectivity over CCK2 (IC50 245 nM in guinea pig brain, Ki 342 nM) . Conversely, L-365,260 is a CCK2-selective antagonist with IC50 2 nM at CCK2 and 280 nM at CCK1 . This differential selectivity means that CCK antagonist 1 will simultaneously modulate both CCK receptor subtypes at comparable concentrations, whereas devazepide or L-365,260 will selectively silence only one subtype at pharmacologically relevant doses.

Cholecystokinin Receptor GPCR Pharmacology Receptor Subtype Selectivity

Non-Benzodiazepine Scaffold Distinguishes CCK Antagonist 1 from Classical CCK Antagonists

CCK antagonist 1 is based on a pyrazolone-indole core (CAS 742116-45-6) , whereas the majority of well-characterized CCK antagonists—including devazepide, L-365,260, FR193108, and YM022—belong to the 1,4-benzodiazepine chemical class [1][2]. Benzodiazepine-derived CCK antagonists carry inherent potential for off-target interactions with central benzodiazepine receptors (GABA-A) and may produce confounding behavioral effects in CNS studies. The non-benzodiazepine scaffold of CCK antagonist 1 provides a structurally distinct alternative that may reduce such confounds, although direct off-target profiling data are not yet publicly available.

Medicinal Chemistry Scaffold Differentiation Off-Target Liability

Potency Positioning: Micromolar Dual Antagonist Fills Gap Between High-Affinity Selective Agents and Low-Affinity Non-Selective Antagonists

CCK antagonist 1 exhibits IC50 values in the low micromolar range (1.1–4 μM) , positioning it between two extremes in the CCK antagonist pharmacopeia: sub-nanomolar to low-nanomolar selective antagonists (e.g., devazepide CCK1 IC50 81 pM, L-365,260 CCK2 IC50 2 nM) and millimolar non-selective antagonists such as proglumide (IC50 ~0.8–6.5 mM) [1]. This intermediate potency profile may be advantageous in experimental systems where complete receptor blockade is undesirable or where high-potency compounds cause non-specific toxicity at effective concentrations.

Potency Grading Tool Compound Selection Dose-Response Design

Commercial Purity Specification Enables Reproducible Procurement for Research Use

Commercially sourced CCK antagonist 1 (MedChemExpress Cat. No. HY-162070) is supplied with a certified purity of 99.96% as determined by HPLC . This high purity specification reduces the likelihood that observed biological effects are attributable to synthesis byproducts or degradants—a critical consideration when interpreting functional assays. In contrast, older CCK antagonists such as proglumide are often available from multiple vendors with variable purity grades (typically ≥98% to 99%), and some research-grade batches of L-365,260 and devazepide have reported purity ranges of 98–99% .

Chemical Purity QC Specification Reproducibility

Optimal Research Applications for CCK Antagonist 1 Based on Quantitative Differentiation Evidence


Dual CCK1/CCK2 Pathway Interrogation in Pancreatic Cancer and Gastrointestinal Tumor Models

CCK antagonist 1 enables simultaneous blockade of both CCK1 and CCK2 receptors at micromolar concentrations (IC50 1.1 μM and 4 μM) . This is particularly relevant in pancreatic cancer research, where both CCK receptor subtypes are implicated in tumor growth, proliferation, and resistance to apoptosis. Unlike CCK1-selective antagonists (devazepide) or CCK2-selective antagonists (L-365,260), CCK antagonist 1 provides a single-agent approach to dual pathway inhibition, simplifying experimental design and dose-response interpretation. The non-benzodiazepine scaffold may also reduce confounding CNS effects in in vivo tumor models .

Neuroscience Research Requiring Modest-Affinity CCK Receptor Modulation Without Complete Silencing

In CNS studies of anxiety, memory, and reward pathways, complete pharmacological knockout of CCK signaling can produce exaggerated or non-physiological behavioral phenotypes. CCK antagonist 1, with its micromolar potency (1.1–4 μM) , offers a partial blockade approach that may more closely mimic physiological modulation than the complete receptor silencing achieved by picomolar- to nanomolar-potency selective antagonists. Its structural distinction from benzodiazepine-based CCK antagonists further reduces the risk of GABA-A receptor cross-reactivity that can confound behavioral assays .

Tool Compound for Calibrating CCK Antagonist Potency Gradients in High-Throughput Screening

CCK antagonist 1 serves as a calibrated reference point in the micromolar potency range, enabling researchers to benchmark novel CCK antagonists across the full potency spectrum. With defined IC50 values of 1.1 μM (CCK1) and 4 μM (CCK2) , it occupies a potency gap between ultra-high-affinity selective antagonists (e.g., devazepide at 81 pM) and weak non-selective agents (e.g., proglumide at >0.8 mM) [1]. Inclusion of CCK antagonist 1 as a reference standard in screening campaigns improves assay validation and allows for cross-study comparability of structure-activity relationship (SAR) findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCK antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.